1-(Bromomethyl)-1-propylcyclopentane

Catalog No.
S13677441
CAS No.
M.F
C9H17Br
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-propylcyclopentane

Product Name

1-(Bromomethyl)-1-propylcyclopentane

IUPAC Name

1-(bromomethyl)-1-propylcyclopentane

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C9H17Br/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3

InChI Key

GWQKUYNJHJOQAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1)CBr

1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by the presence of a bromomethyl group attached to a propyl group on a cyclopentane ring. Its molecular formula is C9H17BrC_9H_{17}Br with a molar mass of approximately 205.14 g/mol. The compound features a cyclopentane structure, which is a five-membered carbon ring, and the bromomethyl group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The bromine atom can also initiate radical reactions, making it useful in polymer chemistry and material science.

These reactions are facilitated by the electrophilic nature of the bromine atom, which can easily depart from the carbon chain, creating reactive intermediates .

The synthesis of 1-(Bromomethyl)-1-propylcyclopentane can be achieved through several methods:

  • Alkylation of Cyclopentanol: Cyclopentanol can be reacted with a suitable brominating agent in the presence of a base to introduce the bromomethyl group.
  • Radical Bromination: Cyclopentane can undergo radical bromination using bromine under UV light conditions, followed by further alkylation with propyl halides.
  • Grignard Reactions: A Grignard reagent derived from cyclopentane could react with a suitable bromoalkane to yield the desired compound.

These methods highlight the versatility in synthesizing this compound from readily available starting materials .

1-(Bromomethyl)-1-propylcyclopentane has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new pharmaceuticals or as a building block in drug synthesis.
  • Material Science: The compound could be utilized in polymer chemistry for creating novel materials with specific properties.

The unique structural characteristics of this compound make it valuable in various fields of chemical research and development .

Interaction studies involving 1-(Bromomethyl)-1-propylcyclopentane primarily focus on its reactivity with biological molecules and other chemicals. Research often examines how the bromomethyl group affects binding affinities and reactivity profiles when interacting with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Bromomethyl)-1-propylcyclopentane. Here are some notable examples:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
1-(Bromomethyl)-1-methylcyclopentaneC7H13Br177.08Smaller cyclopentane derivative; less steric hindrance.
(Bromomethyl)cyclopentaneC6H11Br163.06Lacks the propyl group; simpler structure.
1-Bromo-2-propylcyclohexaneC9H17Br205.14Similar structure but contains a cyclohexane ring instead.

These compounds illustrate variations in structure and potential reactivity patterns, highlighting the uniqueness of 1-(Bromomethyl)-1-propylcyclopentane due to its specific functional groups and cyclopentane framework .

XLogP3

4.1

Exact Mass

204.05136 g/mol

Monoisotopic Mass

204.05136 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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